1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-YL) piperidine-1,4-dicarboxylate
CAS No.: 1872262-73-1
Cat. No.: VC12016409
Molecular Formula: C19H22N2O6
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1872262-73-1 |
|---|---|
| Molecular Formula | C19H22N2O6 |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) piperidine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-8-12(9-11-20)17(24)27-21-15(22)13-6-4-5-7-14(13)16(21)23/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | UFRJUMUSTXGUPA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Introduction
Key Findings
1-(Tert-butyl) 4-(1,3-dioxoisoindolin-2-YL) piperidine-1,4-dicarboxylate (CAS: 1872262-73-1) is a specialized organic compound with a molecular formula of and a molecular weight of 374.4 g/mol. It features a piperidine core substituted with a tert-butyl ester and a 1,3-dioxoisoindolin-2-yl group, making it valuable in synthetic chemistry and pharmaceutical research. This report synthesizes data from diverse sources, including structural analyses, synthetic methodologies, and potential applications, while adhering to rigorous academic standards.
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) functionalized at the 1- and 4-positions. Key substituents include:
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1-Position: A tert-butoxycarbonyl (Boc) group, providing steric bulk and stability under basic conditions.
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4-Position: A 1,3-dioxoisoindolin-2-yl moiety, a bicyclic structure with two ketone groups contributing to electrophilic reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) piperidine-1,4-dicarboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
| InChI Key | UFRJUMUSTXGUPA-UHFFFAOYSA-N |
The tert-butyl group enhances solubility in organic solvents, while the dioxoisoindolinyl moiety enables participation in cycloaddition and nucleophilic substitution reactions .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step process, as detailed in recent literature:
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Piperidine Ring Formation: Cyclization of precursors such as N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid under basic conditions .
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Functionalization:
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tert-Butyl Introduction: Alkylation using tert-butyl halides.
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Isoindolinyl Attachment: Condensation with phthalic anhydride derivatives.
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Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, THF | 85–90 |
| Isoindolinyl Coupling | Phthaloyl chloride, DIPEA, DCM | 75–80 |
A high-yield route (90%) was reported using N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid as the starting material .
Physicochemical Properties
Hazard Profile
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Use personal protective equipment |
| H315/H319 | Causes skin/eye irritation | Avoid inhalation and contact |
| H335 | May cause respiratory irritation | Use in well-ventilated areas |
Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and protease modulators. Its isoindolinyl group participates in Michael additions, forming covalent bonds with biological targets .
Material Science
In polymer chemistry, it acts as a crosslinking agent due to its bifunctional carboxylate groups, enhancing thermal stability in polyesters .
Table 3: Comparative Analysis with Analogues
| Compound | Key Difference | Application |
|---|---|---|
| 4-Methylpiperidine variant | Methyl group at C4 | Improved metabolic stability |
| Boronate ester analogues | Boron-containing moiety | Suzuki-Miyaura coupling |
Future Directions
Further studies should explore:
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